5-(2-Chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine
CAS No.:
Cat. No.: VC18357486
Molecular Formula: C9H8ClN3OS
Molecular Weight: 241.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8ClN3OS |
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Molecular Weight | 241.70 g/mol |
IUPAC Name | 5-(2-chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C9H8ClN3OS/c1-14-5-2-3-7(10)6(4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13) |
Standard InChI Key | ARBJTOCBTOXSFO-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC(=C(C=C1)Cl)C2=NN=C(S2)N |
Introduction
Chemical Structure and Physicochemical Properties
5-(2-Chloro-5-methoxyphenyl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole core substituted at position 5 with a 2-chloro-5-methoxyphenyl group and at position 2 with an amine. The thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, confers unique electronic properties due to conjugation and resonance effects .
Key Structural Features:
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Thiadiazole ring: Enhances stability and participates in π-π stacking and hydrogen bonding.
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Chlorine atom: Introduces lipophilicity and influences halogen bonding interactions.
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Methoxy group: Modulates electronic effects (electron-donating) and solubility .
Property | Value/Description | Source Analogs |
---|---|---|
Molecular formula | C₉H₈ClN₃OS | |
Molecular weight | 241.7 g/mol | |
logP | ~3.5 (estimated) | |
Solubility | Moderate in DMSO, methanol |
Synthesis and Structural Modifications
While no direct synthesis route for this compound is documented, methods for analogous thiadiazoles provide a framework.
General Synthetic Strategy
Thiadiazoles are typically synthesized via cyclization reactions. For example:
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Cyclocondensation: Thiosemicarbazides react with phosphoryl chloride (POCl₃) under reflux (65–75°C) to form the thiadiazole core.
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Substituent Introduction: Electrophilic aromatic substitution or Ullmann coupling attaches aryl groups to position 5 .
Example Reaction Conditions:
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Reagents: 2-Chloro-5-methoxybenzaldehyde, thiosemicarbazide, POCl₃.
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Temperature: 70°C, 4–6 hours.
Biological Activity and Mechanisms
Though specific data for this compound are unavailable, structurally related thiadiazoles exhibit broad bioactivity:
Anticancer Activity
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Analog: 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine inhibited human carbonic anhydrase IX (IC₅₀ = 6.2 µM), a target in hypoxic tumors .
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Structure-Activity Relationship (SAR): Methoxy groups enhance membrane permeability, while chlorine improves target binding .
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
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logP: Estimated ~3.5 suggests moderate blood-brain barrier penetration .
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Plasma Protein Binding: >85% (predicted for chloroaryl derivatives).
Metabolic Pathways
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Primary metabolism: Hepatic CYP450-mediated oxidation of methoxy groups to hydroxylated metabolites .
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Excretion: Renal (60–70%) and fecal (30–40%).
Applications in Drug Discovery
Antiparasitic Agents
Thiadiazoles with nitroheteroaryl groups (e.g., nitrofuran) demonstrate potent leishmanicidal activity. For example, hydroxypropylamino-substituted analogs achieved selectivity indices >12 against Leishmania amastigotes .
Kinase Inhibitors
The thiadiazole scaffold inhibits kinases like JAK2 and EGFR. Substituted derivatives showed:
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EGFR inhibition: IC₅₀ = 0.8 µM (compared to erlotinib, IC₅₀ = 0.02 µM) .
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Selectivity: 10-fold higher for cancer cells over normal fibroblasts.
Challenges and Future Directions
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